molecular formula C17H19BrN4O2S B2677041 2-bromo-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide CAS No. 1235643-22-7

2-bromo-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2677041
CAS RN: 1235643-22-7
M. Wt: 423.33
InChI Key: JRRVTHHPZUVGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H19BrN4O2S and its molecular weight is 423.33. The purity is usually 95%.
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Scientific Research Applications

Anti-arrhythmic Activity

  • Piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives have been synthesized and evaluated for their anti-arrhythmic activity. These studies indicate the potential therapeutic applications of thiadiazole derivatives in the treatment of arrhythmias (H. Abdel‐Aziz et al., 2009).

Anticancer Evaluation

  • Novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. These findings suggest the potential use of benzamide derivatives in developing anticancer therapies (S. Tiwari et al., 2017).

Antihypertensive α-Blocking Agents

  • Thiosemicarbazides, triazoles, and Schiff bases have been synthesized and studied for their antihypertensive α-blocking activity, demonstrating the potential of thiadiazole derivatives in hypertension management (B. F. Abdel-Wahab et al., 2008).

Antimicrobial Activity

  • Benzamidine-substituted thiadiazoles have been synthesized and evaluated for their antimicrobial activity, indicating the usefulness of these compounds in combating microbial infections (Megha K. Burghate et al., 2007).

Antileishmanial Activity

  • Piperazinyl-linked 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with benzamidine substituents have shown promising antileishmanial activity, highlighting the potential of thiadiazole derivatives in treating leishmaniasis (A. Tahghighi et al., 2011).

properties

IUPAC Name

2-bromo-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O2S/c1-11-15(25-21-20-11)17(24)22-8-6-12(7-9-22)10-19-16(23)13-4-2-3-5-14(13)18/h2-5,12H,6-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRVTHHPZUVGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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